3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNKCTABPFYOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves several steps. One common method includes the cyclization of piperidine derivatives with oxazolidinone precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve hydrogenation, cyclization, or cycloaddition reactions . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazolidinone Moieties
QM-4359: 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one
- Structure: Features a thienopyrimidine substituent and a morpholino group.
- Key Difference: The additional thienopyrimidine-morpholine moiety likely enhances binding to kinase targets, unlike the simpler structure of 3-(Piperidin-4-yl)oxazolidin-2-one HCl .
- Application : Acts as an intermediate in kinase inhibitor synthesis .
5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one
Analogues with Modified Heterocyclic Cores
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride
3-((4-Hydroxypiperidin-4-yl)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride
Piperidine Derivatives Without Oxazolidinone
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride
- Structure: Benzisoxazole replaces oxazolidinone.
- Key Difference : The benzisoxazole ring enhances aromatic interactions in receptor binding .
- Application : Used as a risperidone intermediate .
(R)-3-(Boc-Amino)piperidine
Comparative Analysis Table
Biological Activity
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
This compound is classified as an oxazolidinone, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The molecular formula is with a molar mass of approximately 206.67 g/mol. It appears as a white or off-white crystalline solid. The piperidine moiety enhances its interaction with biological targets, particularly in antimicrobial and neuroprotective contexts.
Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial properties. Its ability to inhibit protein synthesis makes it a candidate for treating resistant bacterial infections. Comparative studies have shown that it may be effective against various Gram-positive bacteria, similar to established antibiotics like linezolid.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies indicate that oxazolidinone derivatives can modulate inflammatory pathways and protect neuronal cells from oxidative stress. This positions this compound as a potential therapeutic agent in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Linezolid | C16H20N4O4S | Approved antibiotic; effective against Gram-positive bacteria | Antimicrobial |
| 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | C8H15ClN2O2 | Similar structure; investigated for antimicrobial activity | Antimicrobial |
| (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride | C15H21ClN2O2 | More complex structure; potential for diverse biological activities | Neuroprotective |
Synthesis and Applications
The synthesis of this compound typically involves several chemical reactions aimed at achieving high purity suitable for research and therapeutic applications. The compound's unique structure allows it to interact with various biological targets, enhancing its pharmacological profile.
Potential Applications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, and how can purity be optimized?
- Methodology : A multi-step synthesis involving cyclization of piperidine derivatives with carbonyl-containing reagents is typical. For example, oxazolidinone formation via reaction of 4-aminopiperidine with chloroethyl carbonate under basic conditions, followed by HCl salt precipitation. Purification involves recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥99% purity) .
- Key Challenges : Side reactions may occur at the piperidine nitrogen; use of protecting groups (e.g., Boc) and rigorous pH control during salt formation can mitigate this .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- NMR : H and C NMR to confirm the oxazolidinone ring and piperidine substituents. Key signals include δ ~4.3 ppm (oxazolidinone CH) and δ ~3.2 ppm (piperidine CH) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 231.1 for the free base) .
- X-ray Crystallography : Resolve stereochemistry if chirality is introduced during synthesis .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store under inert atmosphere (N or Ar) at 2–8°C in amber vials to prevent hydrolysis of the oxazolidinone ring. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 1 month) should monitor impurities via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodology :
- Molecular Docking : Screen against targets like serotonin receptors (5-HT) or kinases using AutoDock Vina. The piperidine-oxazolidinone scaffold shows affinity for CNS targets due to its rigidity and hydrogen-bonding capacity .
- QSAR Analysis : Correlate substituent effects (e.g., halogenation at the oxazolidinone ring) with logP and IC values .
Q. What experimental strategies address contradictory bioactivity data in different assays?
- Methodology :
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-MS/MS to rule out off-target effects .
- Buffer Optimization : Adjust ionic strength/pH to mimic physiological conditions, as the hydrochloride salt’s solubility may vary .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- LogD Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring to enhance aqueous solubility while retaining blood-brain barrier penetration .
- Prodrug Design : Mask the oxazolidinone carbonyl as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
Q. What are the best practices for analyzing enantiomeric purity if chirality is introduced during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
